molecular formula C17H19N9O7S2 B10933302 7-{[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-{[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B10933302
M. Wt: 525.5 g/mol
InChI Key: SPVNGDNLBRMTCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-{[2-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-3-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic molecule with potential applications in various fields of science and industry. This compound features multiple functional groups, including a pyrazole ring, a tetrazole ring, and a bicyclic β-lactam structure, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone under acidic conditions.

    Introduction of the nitro group: Nitration of the pyrazole ring using a mixture of concentrated nitric and sulfuric acids.

    Attachment of the propanoyl group: This step involves acylation using propanoyl chloride in the presence of a base such as pyridine.

    Formation of the tetrazole ring: This can be synthesized via the cyclization of an appropriate nitrile with sodium azide under reflux conditions.

    Coupling of the pyrazole and tetrazole rings: This step involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Formation of the bicyclic β-lactam structure: This can be achieved through a [2+2] cycloaddition reaction between an azetidinone and a thiol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy and nitro groups on the pyrazole ring can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) over palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in methanol or ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biology, this compound may exhibit interesting biological activities due to its multiple functional groups. It could be investigated for its potential as an enzyme inhibitor, receptor ligand, or antimicrobial agent.

Medicine

In medicine, this compound could be explored for its potential therapeutic applications. Its β-lactam structure suggests it may have antibacterial properties similar to those of β-lactam antibiotics. Additionally, its pyrazole and tetrazole rings could contribute to anti-inflammatory or anticancer activities.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in various chemical processes. Its unique chemical properties make it a valuable candidate for industrial applications.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if it is used as an antibacterial agent, it may inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins. If it is used as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding or catalysis.

Comparison with Similar Compounds

Similar Compounds

    7-{[2-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-3-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID: can be compared with other β-lactam antibiotics such as penicillin and cephalosporin, which also contain a β-lactam ring and exhibit antibacterial activity.

    Pyrazole derivatives: Compounds containing pyrazole rings, such as celecoxib, which is a nonsteroidal anti-inflammatory drug.

    Tetrazole derivatives: Compounds containing tetrazole rings, such as losartan, which is an angiotensin II receptor antagonist used to treat high blood pressure.

Uniqueness

This compound is unique due to its combination of a pyrazole ring, a tetrazole ring, and a bicyclic β-lactam structure. This combination of functional groups is not commonly found in other compounds, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C17H19N9O7S2

Molecular Weight

525.5 g/mol

IUPAC Name

7-[2-(3-methoxy-4-nitropyrazol-1-yl)propanoylamino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C17H19N9O7S2/c1-7(24-4-9(26(31)32)13(20-24)33-3)12(27)18-10-14(28)25-11(16(29)30)8(5-34-15(10)25)6-35-17-19-21-22-23(17)2/h4,7,10,15H,5-6H2,1-3H3,(H,18,27)(H,29,30)

InChI Key

SPVNGDNLBRMTCU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1C2N(C1=O)C(=C(CS2)CSC3=NN=NN3C)C(=O)O)N4C=C(C(=N4)OC)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.